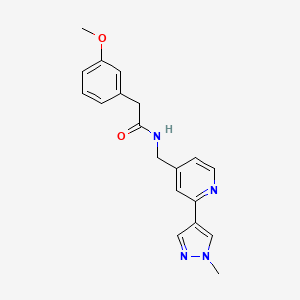

2-(3-methoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Description

2-(3-Methoxyphenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a synthetic acetamide derivative featuring a 3-methoxyphenyl group and a pyridine ring substituted with a 1-methylpyrazole moiety.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-23-13-16(12-22-23)18-9-15(6-7-20-18)11-21-19(24)10-14-4-3-5-17(8-14)25-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJACKPBREOTANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Substituent Impact on Bioactivity :

- Halogenated Aryl Groups : Dichlorophenyl () and chlorophenyl () substituents are associated with antimicrobial and anticancer activities, likely due to enhanced electrophilicity and membrane penetration .

- Methoxy Groups : The target compound’s 3-methoxyphenyl and ’s 4-methoxyphenyl groups improve solubility and metabolic stability compared to halogenated analogs. Positional differences (3- vs. 4-methoxy) may alter steric interactions in target binding .

- Pyridine-Pyrazole Hybrid : The pyridine-pyrazole scaffold in the target compound mirrors kinase inhibitors (e.g., ), where such heterocycles engage ATP-binding pockets via hydrogen bonding and π-π stacking .

In contrast, the target compound’s pyridine-methylpyrazole linker may allow adaptive binding to diverse targets .

Hydrogen Bonding and Dimerization :

- highlights planar amide groups forming R₂²(10) dimers via N–H···O interactions, a feature critical for crystallinity and stability. The target compound’s amide group may exhibit similar dimerization, influencing its solid-state properties .

Hypothesized Pharmacological Profile of the Target Compound

Based on structural analogs:

- Kinase Inhibition : Pyridine-pyrazole hybrids (e.g., ) are established kinase inhibitors. The target compound’s pyridine-linked pyrazole may inhibit kinases like Tropomyosin receptor kinase (Trk) or cyclin-dependent kinases (CDKs) .

- Metabolic Stability : The 3-methoxyphenyl group may reduce cytochrome P450-mediated oxidation compared to halogenated derivatives, improving pharmacokinetics .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions ensure high yield?

The synthesis typically involves multi-step reactions, starting with substitution and condensation steps. Key steps include:

- Substitution reactions under alkaline or acidic conditions to introduce functional groups (e.g., methoxy or pyridylmethyl moieties) .

- Condensation reactions using condensing agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide backbone . Critical conditions include temperature control (e.g., reflux at 60–80°C), inert atmospheres (N₂ or Ar), and purification via column chromatography . Solvent choice (e.g., DMF or dichloromethane) also impacts reaction efficiency .

Q. Which spectroscopic techniques are most effective for confirming structure and purity, and what key features should researchers prioritize?

- NMR Spectroscopy : Focus on characteristic peaks:

- Methoxy group: Singlet at ~3.8 ppm (¹H) and ~55 ppm (¹³C) .

- Pyrazole and pyridine protons: Multiplets in aromatic regions (6.5–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) during characterization?

Contradictions often arise from impurities, tautomerism, or dynamic effects. Methodological steps include:

- Cross-validation : Compare NMR (¹H/¹³C) with IR (e.g., carbonyl stretches at ~1667 cm⁻¹) and MS to identify discrepancies .

- Variable-temperature NMR : Resolve dynamic equilibria (e.g., rotamers) by acquiring spectra at 25°C and 50°C .

- Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., NH in acetamide) .

Q. What computational strategies optimize synthesis pathways and predict side reactions?

- Reaction path search methods : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like condensation or cyclization .

- Machine learning : Train models on reaction databases to predict solvent effects, catalyst performance, and by-product formation .

- In silico MS/NMR prediction : Tools like ACD/Labs or MNova simulate spectra to validate intermediates and troubleshoot experimental data .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Functional group modulation : Replace the methoxy group with electron-withdrawing substituents (e.g., Cl) to alter pharmacokinetics .

- Heterocycle substitution : Replace pyrazole with triazole or thiazole to enhance binding affinity (e.g., antimicrobial or anticancer targets) .

- Docking simulations : Use AutoDock Vina to predict interactions with enzymes (e.g., kinases) and prioritize derivatives for synthesis .

Methodological Considerations for Experimental Design

- Handling air-sensitive reactions : Use Schlenk lines or gloveboxes for steps involving organometallic intermediates .

- Scale-up challenges : Optimize solvent removal (rotary evaporation) and crystallization conditions (e.g., slow cooling in MeOH/water) to maintain yield .

- Data reproducibility : Document reaction parameters (e.g., stirring speed, humidity) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.